毛霉素

描述

毛霉素是一种从真菌镰刀菌(Stachybotrys chartarum)中分离出的苯基螺二环烷类霉菌毒素。该化合物以其抗病毒和降血脂活性而闻名。 镰刀菌(Stachybotrys chartarum),通常被称为黑霉,经常出现在受水损害的建筑物中,以产生有毒的次生代谢物而臭名昭著,这些代谢物会对人和动物造成健康风险 .

科学研究应用

Stachybotrylactam has several scientific research applications:

Chemistry: It is used as a model compound to study the biosynthesis of phenylspirodrimanes and other related mycotoxins.

Biology: Researchers investigate its role in fungal pathogenicity and its impact on human health.

作用机制

毛霉素通过几种机制发挥其作用:

抗病毒活性: 它抑制 HIV-1 蛋白酶,这是一种对病毒成熟至关重要的酶,从而阻止其复制.

降血脂活性: 该化合物调节脂质代谢,尽管所涉及的确切分子靶点和途径仍在研究中.

生化分析

Biochemical Properties

Stachybotrylactam has been found to exhibit antiviral activity, specifically inhibiting HIV-1 protease in vitro . It interacts with the HIV-1 protease enzyme, a crucial biomolecule in the life cycle of the HIV virus .

Cellular Effects

In terms of cellular effects, Stachybotrylactam does not appear to affect oleic acid-elicited intracellular lipid accumulation and exhibits no observable cytotoxicity at concentrations up to 100 μM in HepG2 cells .

Molecular Mechanism

The molecular mechanism of Stachybotrylactam involves its interaction with the HIV-1 protease enzyme. By inhibiting this enzyme, Stachybotrylactam prevents the maturation of viral proteins, thereby inhibiting the replication of the HIV virus .

准备方法

毛霉素通常通过在特定条件下培养镰刀菌(Stachybotrys chartarum)来生产。该化合物的生产受所用培养基类型的影響。 例如,马铃薯-葡萄糖-琼脂和纤维素-琼脂已被发现支持高水平的霉菌毒素产生,包括毛霉素 . 培养过程包括在受控环境中种植真菌,并提供最佳的氮和碳来源,例如硝酸钠和马铃薯淀粉 .

化学反应分析

毛霉素会经历各种化学反应,包括:

氧化: 这种反应可以由过氧化氢或高锰酸钾等试剂促进。

还原: 可以使用常见的还原剂,例如氢化铝锂。

取代: 亲核取代反应可以使用氢氧化钠或氰化钾等试剂进行。

从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生更简单的醇类 .

4. 科研应用

毛霉素在科学研究中有多种应用:

化学: 它被用作模型化合物来研究苯基螺二环烷类和其它相关霉菌毒素的生物合成。

生物学: 研究人员调查它在真菌致病性中的作用及其对人类健康的影响。

相似化合物的比较

毛霉素在其特定的生物活性方面,在苯基螺二环烷类中是独一无二的。类似的化合物包括:

沙门毒素: 它们也是由镰刀菌(Stachybotrys chartarum)产生的,以其细胞毒性而闻名。

疣孢霉素: 另一组具有相似结构特征但生物活性不同的霉菌毒素。

属性

IUPAC Name |

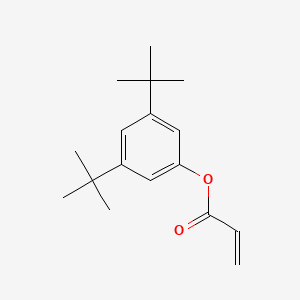

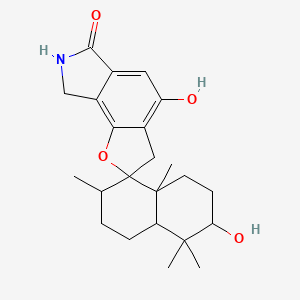

3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVLMDBFFSSVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672955 | |

| Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163391-76-2 | |

| Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Stachybotrylactam and where is it found?

A1: Stachybotrylactam is a spirocyclic drimane mycotoxin produced by certain strains of the fungus Stachybotrys chartarum. This fungus is often found in damp buildings and improperly stored feed. [, , ]

Q2: What other mycotoxins are produced by Stachybotrys chartarum?

A2: Stachybotrys chartarum, specifically the genotype S, is known to produce highly cytotoxic macrocyclic trichothecenes (MTs) such as satratoxin G, H, F, roridin E, L-2, and verrucarin J. []

Q3: Are there specific media that promote the production of Stachybotrylactam and other mycotoxins by Stachybotrys chartarum?

A3: Research has shown that the type of growth medium significantly influences mycotoxin production in Stachybotrys chartarum. While the fungus grows well on various media, potato-dextrose-agar and cellulose-agar seem to promote the highest concentrations of macrocyclic trichothecenes. [] Another study found significant amounts of stachybotrylactam produced on both potato dextrose agar and malt extract agar. []

Q4: What is the chemical structure of Stachybotrylactam?

A5: Stachybotrylactam features a spirocyclic drimane skeleton. Its structure consists of a spirodihydrobenzofuranlactam unit and a spirodihydroisobenzofuran unit, connected by a nitrogen-carbon (N-C) bond. [, ]

Q5: Have there been any challenges in determining the structure of Stachybotrylactam and related compounds?

A6: Yes, the structure of Stachybotrylactam and similar spirolactams produced by Stachybotrys chartarum have been subject to revisions. Total synthesis efforts have been crucial in confirming and correcting the initially proposed structures. [, ]

Q6: Are there any analytical methods used to detect and quantify Stachybotrylactam?

A7: Yes, liquid chromatography-mass spectrometry (LC-MS/MS) is a commonly used technique for the detection and quantification of Stachybotrylactam in various matrices, including food and feed samples. []

Q7: What is the significance of studying the co-occurrence of Stachybotrylactam with other mycotoxins?

A8: Mycotoxin contamination often involves multiple mycotoxins co-occurring in food and feed. Studies have reported Stachybotrylactam co-occurring with other mycotoxins like aflatoxins and fumonisins in rice bran and maize. [] This highlights the importance of comprehensive mycotoxin monitoring and risk assessment strategies.

Q8: What are the implications of finding Stachybotrylactam in straw used for animal feed?

A9: The detection of Stachybotrylactam in straw used as bedding material and animal feed raises concerns about potential exposure routes for animals and humans handling contaminated straw. [] Further research is needed to fully assess the risks associated with Stachybotrylactam exposure.

Q9: What are the current research priorities regarding Stachybotrylactam?

A9: Further research is needed to fully understand:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/new.no-structure.jpg)

![6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione](/img/structure/B573120.png)